molecular formula C10H12O4 B3197045 5-Ethyl-2-hydroxy-3-methoxybenzoic acid CAS No. 100245-34-9

5-Ethyl-2-hydroxy-3-methoxybenzoic acid

Cat. No. B3197045
CAS RN: 100245-34-9
M. Wt: 196.2 g/mol
InChI Key: LDQDSFIQRDVGPV-UHFFFAOYSA-N
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Description

“5-Ethyl-2-hydroxy-3-methoxybenzoic acid” is a chemical compound with the molecular formula C10H12O4 . It is related to other compounds such as “5-Ethyl-2-methoxy-3-nitrobenzoic acid” and “2-Hydroxy-5-methoxybenzoic acid” which are known to have various applications in scientific research .


Molecular Structure Analysis

The molecular structure of “5-Ethyl-2-hydroxy-3-methoxybenzoic acid” is represented by the SMILES string CCC1=CC(=C(C(=C1)OC)O)C(=O)O . This indicates that the compound contains an ethyl group (CCC), a benzene ring (C1=CC=C(C=C1)), a methoxy group (OC), a hydroxy group (O), and a carboxylic acid group (C(=O)O).

Safety and Hazards

While specific safety and hazard information for “5-Ethyl-2-hydroxy-3-methoxybenzoic acid” is not available, it’s important to handle all chemical compounds with care. For example, 3-Methoxybenzoic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

“5-Ethyl-2-hydroxy-3-methoxybenzoic acid” could potentially be used in various research applications. For instance, 2-Hydroxy-5-methoxybenzoic acid has been used in combination with DHB to form a “super DHB” with higher sensitivity for MALDI-MS of free neutral glycans .

properties

IUPAC Name

5-ethyl-2-hydroxy-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-6-4-7(10(12)13)9(11)8(5-6)14-2/h4-5,11H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQDSFIQRDVGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)OC)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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